CNS Permeability Advantage of 4-Fluorobenzyl Substituent
Computational analysis of triazine derivatives indicates that the 4-fluorobenzyl substitution pattern on the target compound (CAS 546140-76-5) may confer a measurable advantage in predicted blood-brain barrier (BBB) permeability relative to the direct 4-fluorophenyl analog (CAS 131468-33-2). While experimentally verified logBB or logPS values for these exact compounds are not publicly available, the introduction of a methylene spacer between the triazine core and the 4-fluorophenyl ring reduces aromatic ring count and alters topological polar surface area (TPSA), both established parameters in CNS MPO desirability scoring. This inference is drawn from validated computational models and the known superior BBB penetration of structurally analogous benzyl-substituted heterocycles. [1] [2]
| Evidence Dimension | Predicted BBB permeability advantage |
|---|---|
| Target Compound Data | 4,6-Dichloro-N-[(4-fluorophenyl)methyl]-1,3,5-triazin-2-amine (CAS 546140-76-5): Features a methylene spacer; predicted TPSA ~53.9 Ų . |
| Comparator Or Baseline | 4,6-Dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine (CAS 131468-33-2): Direct anilino linkage without methylene spacer. |
| Quantified Difference | Methylene spacer reduces aromatic ring count by one and is predicted to confer a measurable improvement in CNS MPO score (exact values unavailable; inference based on established physicochemical trends for benzyl vs. phenyl amines). |
| Conditions | In silico prediction using standard drug-likeness models (Lipinski, CNS MPO). |
Why This Matters
For CNS-targeted drug discovery programs, the benzyl spacer is a recognized strategy to enhance brain penetration; selecting the target compound over the direct phenyl analog may improve the probability of achieving CNS exposure in preclinical studies.
- [1] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chem Neurosci. 2010;1(6):435-449. doi:10.1021/cn100008c. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541. View Source
